Strictosidine
Overview
Description
Strictosidine is a natural chemical compound classified as a glucoalkaloid and a vinca alkaloid . It is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme this compound synthase . It belongs to the family of hydrolases, specifically those glycosidases that hydrolyse O - and S -glycosyl compounds .
Synthesis Analysis
This compound synthase-like (SSL) gene family plays a critical role in plant resistance to biotic/abiotic stresses . A study identified thirteen SSL genes from poplar, classified into four subgroups based on multiple sequence alignment and phylogenetic tree analysis . The promoter region of PtrSSLs contains a large number of biotic/abiotic stress response elements .
Molecular Structure Analysis
The molecular architecture of this compound Glucosidase (SG) has been studied in detail . Structural analysis and site-directed mutagenesis experiments describe native SG and the complex of an inactive mutant with the substrate this compound .
Chemical Reactions Analysis
This compound beta-glucosidase catalyses the chemical reaction: this compound + H2O -> D-glucose + this compound aglycone . It participates in indole and ipecac alkaloid biosynthesis .
Physical and Chemical Properties Analysis
Physicochemical characterization of this compound synthase was performed by Expasy’s Protparam server . The computed theoretical isoelectric point (pI) found to be less than 7 indicates the acidic nature of this protein . The aliphatic index 73.04 indicates the thermal stability of the protein .
Scientific Research Applications
Expression in Transgenic Plants
Strictosidine, a precursor to over 1000 indole alkaloids, including some anti-tumor drugs, is produced by the condensation of tryptamine and secologanin. Research has shown the successful expression of this compound synthase in transgenic tobacco plants, leading to a significant increase in this compound synthase activity compared to the natural producer, Catharanthus roseus. This indicates potential for biotechnological applications in producing valuable alkaloids through transgenic methods (McKnight et al., 1991).
Role in Alkaloid Biosynthesis
This compound plays a crucial role in the biosynthesis of monoterpenoid indole alkaloids in plants. Studies have identified enzymes involved in this process, such as this compound β-D-glucosidase in Catharanthus roseus, which converts this compound to cathenamine, a key step in alkaloid biosynthesis. This research provides insights into the metabolic pathways and regulatory mechanisms of alkaloid production in plants (Geerlings et al., 2000).
Bacterial Biotransformation
Bacterial biotransformation of this compound has been explored, providing a method for the biotechnological production of alkaloidal natural products. One study demonstrated how this compound can be converted to the monoterpenoid indole alkaloid vallesiachotamine by various bacterial strains, showcasing the potential of combining gene technology with microbial biotransformation (Shen, Eisenreich, & Kutchan, 1998).
Defense Mechanisms in Plants
Research indicates that this compound may be involved in plant defense mechanisms. It has been shown to exhibit antimicrobial activity in Catharanthus roseus leaves, suggesting its role in plant protection against microorganisms (Luijendijk, Meijden, & Verpoorte, 1996).
Structural and Spectral Analysis
Detailed structural analysis of this compound has been conducted to understand its properties better. This includes experimental studies using NMR, FTIR, and UV, as well as theoretical analyses, providing comprehensive insights into the physical and chemical properties of this compound (Costa et al., 2016).
In Vitro Biosynthesis
In vitro methods for the biosynthesis of this compound have been developed. For instance, leaf extracts from Lonicera japonica and transgenic yeast expressing Catharanthus roseus STR were used to synthesize this compound, demonstrating a novel approach to producing this compound outside of its natural plant context (Nam et al., 2007).
Mechanism of Action
Target of Action
Strictosidine primarily targets the enzyme This compound Synthase (STR) . This enzyme plays a crucial role in the biosynthesis of terpenoid indole and β-carboline alkaloids . It is the first committed step in the indole-alkaloid pathway .
Mode of Action
This compound is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme this compound synthase . The STR enzyme catalyzes this reaction, leading to the formation of this compound, an indispensable intermediate compound during the biosynthesis of various alkaloids .
Biochemical Pathways
This compound is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine . These compounds are derived from this compound through various biochemical pathways . The biosynthetic pathways help to define the subgroups of this compound derivatives .
Result of Action
This compound and its deglucosylation product, specifically formed by the enzyme this compound glucosidase, have been found to be active against several microorganisms . This suggests that this compound has antimicrobial properties. Moreover, the compounds derived from this compound can exert powerful pharmacological effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the expression of the STR gene can greatly influence the production of many compounds . Additionally, this compound is found in several plant families, indicating that its production and action may be influenced by the specific biological and environmental conditions associated with these plants .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Strictosidine is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme this compound synthase . This compound synthase-like (SSL) family is thought to catalyze the key step in the monoterpene alkaloids synthesis pathway .
Cellular Effects
The this compound deglucosylation product(s) was (were) specifically responsible for in vitro protein cross-linking and precipitation, suggesting a potential role for this compound activation in plant defence .
Molecular Mechanism
This compound synthase facilitates the formation of 3-α(S)-strictosidine by acting as a scaffold to increase local concentrations of tryptamine, secologanin, and acid catalysts . Its binding pocket also properly orients the iminium intermediate during cyclization to disastereoselectively produce its alkaloid products .
Metabolic Pathways
This compound is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine .
Subcellular Localization
This compound synthase from both Catharanthus roseus and Rauvolfia serpentina were localized to the vacuole whereas this compound glucosidase from both species were shown to accumulate as highly stable supramolecular aggregates within the nucleus .
Properties
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAMJZTXGWPTRM-NTXHKPOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943068 | |
Record name | Strictosidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20824-29-7 | |
Record name | Strictosidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20824-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strictosidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020824297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strictosidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Strictosidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T874R5N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of strictosidine synthase in the biosynthesis of this compound?
A: this compound synthase (STR) is the key enzyme catalyzing the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form (S)-strictosidine [, , ].
Q2: How does this compound contribute to the diversity of monoterpenoid indole alkaloids?
A: this compound is the last common biosynthetic intermediate in the pathway of all MIAs []. Downstream enzymes modify this compound's core structure, leading to the vast diversity observed within this class of natural products.
Q3: What is the function of this compound glucosidase in the MIA pathway?
A: this compound glucosidase (SGD) catalyzes the hydrolysis of this compound to form cathenamine, a reactive intermediate that undergoes further transformations to yield various heteroyohimbine-type alkaloids [, ].
Q4: What are the subcellular locations of STR and SGD in Catharanthus roseus?
A: Interestingly, STR localizes to the vacuole, while SGD is associated with the endoplasmic reticulum [, ]. This spatial separation necessitates the transport of both secologanin and tryptamine into the vacuole for this compound synthesis and the subsequent export of this compound for further modifications.
Q5: Can this compound synthase accept non-natural substrates?
A: Yes, research has shown that STR can utilize modified tryptamines, such as halogenated tryptamines, to produce novel this compound analogues [, ]. This promiscuity of STR has implications for generating structurally diverse MIAs with potentially improved pharmacological properties.
Q6: How has the understanding of this compound biosynthesis aided efforts towards heterologous production of MIAs?
A: The elucidation of this compound biosynthesis, including the identification and characterization of key enzymes like STR and SGD, has paved the way for the heterologous production of this compound in hosts like yeast [, ]. This advancement holds promise for the sustainable production of valuable MIAs.
Q7: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C27H34N2O9, and its molecular weight is 530.56 g/mol [].
Q8: What spectroscopic techniques are useful for characterizing this compound?
A: Several spectroscopic techniques are employed for characterizing this compound and its derivatives, including UV, IR, CD, MS, and NMR [, , , ].
Q9: Are there any known stability issues associated with this compound?
A: this compound is known to be unstable and readily undergoes degradation, particularly in the aglycone form [, ]. This instability poses challenges for its isolation, storage, and utilization in downstream applications.
Q10: How have computational studies contributed to understanding the mechanism of this compound synthase?
A: Computational methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, have been instrumental in elucidating the reaction mechanism of STR [, , ]. These studies have provided valuable insights into substrate binding, transition state stabilization, and the stereoselectivity of the reaction.
Q11: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A: Research suggests that modifications to the this compound core structure, such as C3-methylation or the introduction of a seven-membered azepino-indole ring, can significantly impact its biological activity [, ]. Understanding these SAR relationships is crucial for designing novel MIA-based therapeutics with enhanced potency and selectivity.
Q12: What are some potential applications of this compound and its derivatives in medicine?
A: this compound serves as a crucial precursor for the synthesis of numerous MIAs with diverse medicinal properties. Some promising areas of application include anticancer, antimalarial, and central nervous system therapies [, ].
Q13: How can synthetic biology be leveraged for the production of novel this compound derivatives?
A: Synthetic biology approaches, such as pathway engineering and directed evolution, hold great potential for producing novel this compound derivatives with tailored pharmacological properties [, ]. By introducing modifications to the biosynthetic pathway or engineering enzymes with altered substrate specificity, a vast library of MIA analogues can be generated and screened for desired activities.
Q14: What are some of the challenges associated with developing this compound-based therapeutics?
A: Challenges in developing this compound-based therapeutics include the inherent instability of the compound, the complexity of MIA biosynthetic pathways, and the potential for toxicity and off-target effects [, ]. Overcoming these hurdles will require interdisciplinary research efforts combining synthetic biology, medicinal chemistry, and drug delivery strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.